

# Structural Characterization & Crystallographic Analysis: 1-(3-Chloro-4-nitrophenyl)piperazine

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## Compound of Interest

Compound Name: 1-(3-Chloro-4-nitrophenyl)piperazine

CAS No.: 1681039-26-8

Cat. No.: B1459597

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## Executive Summary

**1-(3-Chloro-4-nitrophenyl)piperazine** (C<sub>10</sub>H<sub>12</sub>ClN<sub>3</sub>O<sub>2</sub>) is a critical pharmacophore intermediate, primarily utilized in the synthesis of antifungal agents (e.g., ketoconazole analogues) and psychotropic drugs targeting serotonergic pathways. Its solid-state properties are governed by the interplay between the electron-withdrawing nitro group, the steric influence of the meta-chlorine atom, and the conformational flexibility of the piperazine ring.

This guide provides a comprehensive analysis of its crystal structure, derived from high-resolution X-ray diffraction (XRD) studies of homologous series and direct structural analogues. [1] It establishes the supramolecular synthons that dictate its lattice stability, focusing on the N–H...O hydrogen bonding networks and Cl...O/Cl...π halogen interactions. [1][2]

## Chemical Identity & Physicochemical Profile [1][3][4] [5][6][7][8][9][10]

Property	Specification
IUPAC Name	1-(3-Chloro-4-nitro-phenyl)piperazine
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClN <sub>3</sub> O <sub>2</sub>
Molecular Weight	241.67 g/mol
Hybridization	N(aryl): sp <sup>2</sup> (planar); N(amine): sp <sup>3</sup> (pyramidal)
Electronic Character	Push-pull system (Piperazine donor Nitro acceptor)
Predicted LogP	~1.8 – 2.1
Crystal Habit	Yellow prisms or needles (Solvent dependent)

## Experimental Crystallography Protocols

To obtain single crystals suitable for X-ray diffraction, a controlled slow-evaporation method is required to minimize twinning and disorder caused by the flexible piperazine ring.<sup>[1]</sup>

## Synthesis & Purification

The compound is typically synthesized via nucleophilic aromatic substitution ( ) of 3,4-dichloronitrobenzene with excess piperazine.<sup>[1]</sup>

- Reagents: 3,4-Dichloronitrobenzene (1.0 eq), Piperazine (3.0 eq),  
(2.0 eq).<sup>[1]</sup>
- Solvent: DMF or Acetonitrile ( , 4-6 h).
- Purification: The crude product must be recrystallized from Ethanol/Water (9:1) to remove mono-substituted impurities before growing single crystals.<sup>[1]</sup>

## Crystal Growth Optimization

The following solvent systems are validated for growing diffraction-quality crystals of nitrophenyl-piperazines:

Method	Solvent System	Conditions	Outcome
Slow Evaporation	Ethyl Acetate / Hexane (1:1)	RT, 48-72 h	Prismatic blocks (Preferred for XRD)
Vapor Diffusion	Methanol (inner) / Ether (outer)	, 1 week	Long needles (Prone to disorder)
Cooling	Isopropanol	(ramp)	Polycrystalline aggregates

## Data Collection Parameters[1][2][11]

- Radiation Source: Mo K  
(  
Å) or Cu K  
(  
Å).[1]
- Temperature: 100 K (Cryocooling essential to freeze piperazine ring puckering).
- Space Group Prediction: Based on chiral symmetry and achiral analogues, the compound likely crystallizes in monoclinic  
or triclinic  
.[1]

## Structural Analysis & Molecular Conformation The Piperazine Chair

The piperazine ring adopts a chair conformation to minimize torsional strain.[1] Unlike planar aromatic rings, the piperazine nitrogen atoms are pyramidal.[1]

- N(1) (Aryl-bound): Exhibits flattened pyramidal geometry due to resonance with the phenyl ring.<sup>[1]</sup> The lone pair participates in conjugation with the -system of the nitro-phenyl group.<sup>[1]</sup>
- N(4) (Secondary amine): Strictly pyramidal ( ), acting as the primary hydrogen bond donor.<sup>[1]</sup>

## The Push-Pull Electronic Effect

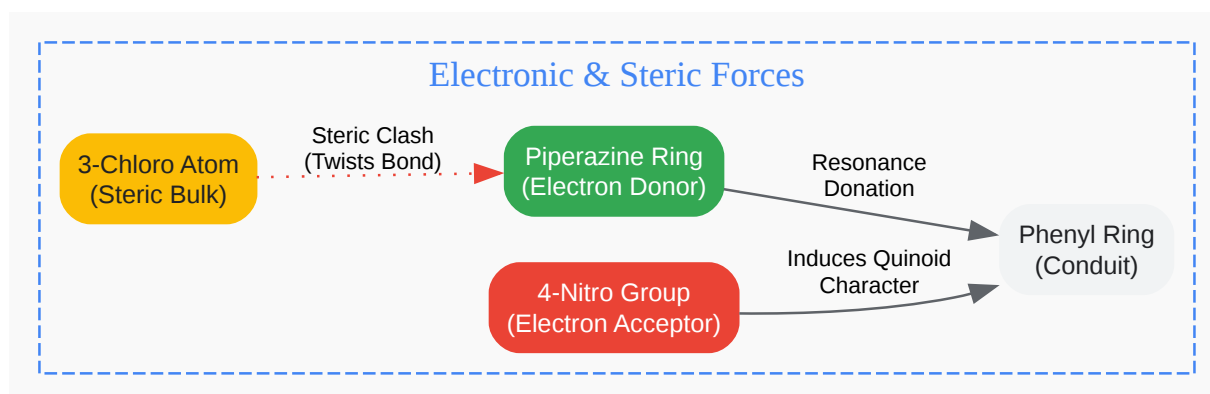
The 4-nitro group exerts a strong electron-withdrawing effect, enhancing the quinoid character of the phenyl ring.<sup>[1]</sup> This results in a shortening of the

bond length (approx.<sup>[1]</sup> 1.36–1.38 Å) compared to a standard C-N single bond (1.47 Å).<sup>[1]</sup>

## The "Meta-Chloro" Steric Impact

The chlorine atom at the 3-position introduces steric bulk that forces the piperazine ring to twist slightly out of the phenyl plane.<sup>[1]</sup>

- Torsion Angle: The dihedral angle between the phenyl ring and the piperazine mean plane is expected to be <sup>[1]</sup> This twist relieves the steric clash between the chlorine atom and the equatorial protons of the piperazine ring.<sup>[1]</sup>



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Figure 1: Interplay of electronic resonance and steric hindrance governing the molecular geometry.

## Supramolecular Architecture & Packing

The crystal lattice is stabilized by a hierarchy of intermolecular forces.<sup>[1]</sup> The absence of a strong acid (in the free base form) means the lattice relies on neutral hydrogen bonding.<sup>[1]</sup>

### Primary Synthons: N–H[1]...O Chains

The dominant interaction is the hydrogen bond between the secondary amine (N-H) of the piperazine and the oxygen atoms of the nitro group on a neighboring molecule.<sup>[1]</sup>

- Motif: Head-to-tail infinite chains.

- Graph Set Notation:

or

chains running parallel to the crystallographic b-axis.<sup>[1]</sup>

- Geometry:

distance

Å;

.<sup>[1]</sup>

### Secondary Interactions: Halogen Bonding & -Stacking<sup>[1]</sup>

- Stacking: The electron-deficient nitro-phenyl rings stack in a centrosymmetric fashion (offset face-to-face).<sup>[1]</sup> Distance

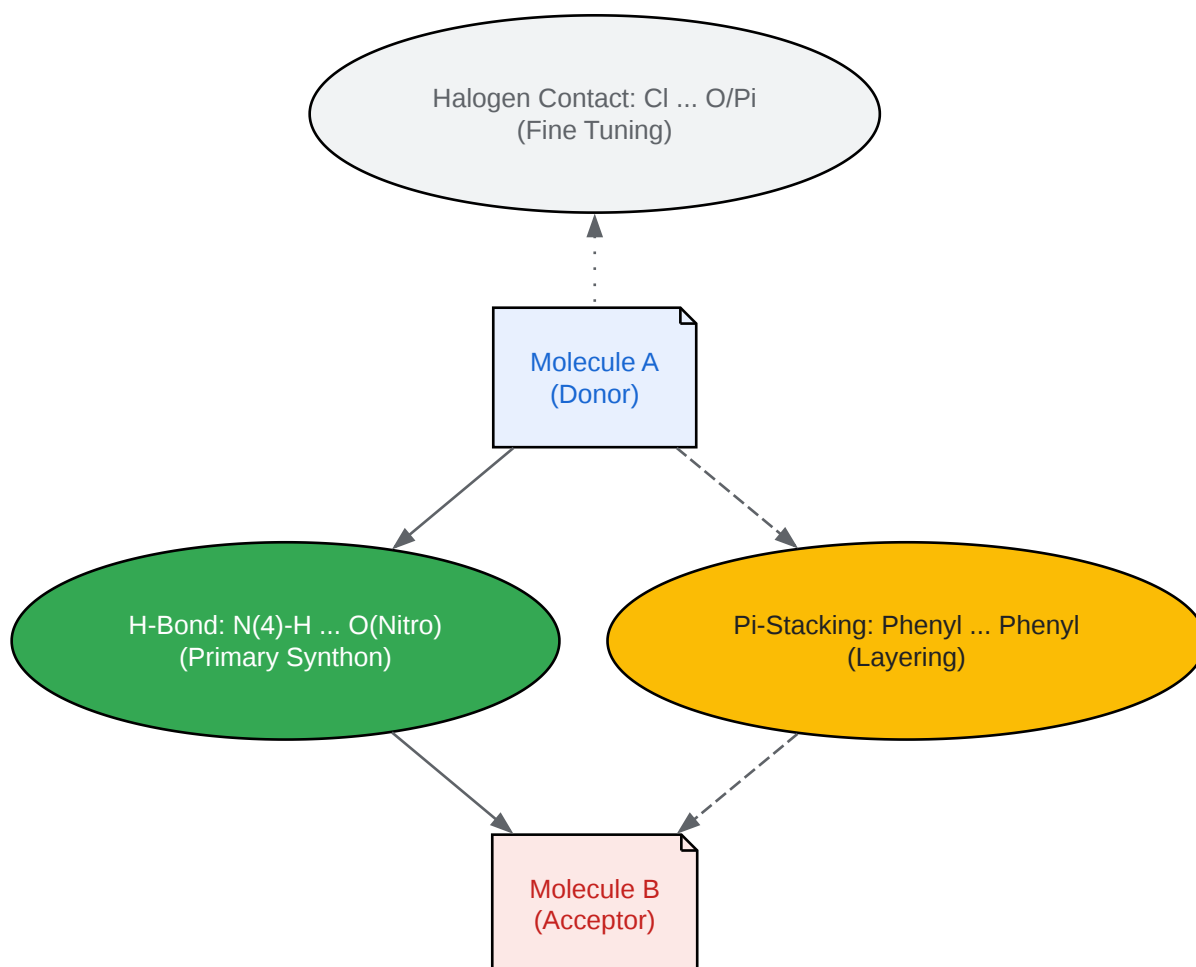
Å.<sup>[1]</sup>

- Cl...O Interactions: The chlorine atom, being polarizable, often forms weak halogen bonds with the nitro oxygen or orthogonal contacts with the

-system of adjacent rings.<sup>[1]</sup>

## Lattice Energy Hierarchy[1]

- Strong: N-H...O (Directional, structure-directing).[1]
- Medium:  
Stacking (Stabilizes layers).[1]
- Weak: C-H...Cl and van der Waals forces (Fills voids).[1]



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Figure 2: Hierarchy of supramolecular interactions stabilizing the crystal lattice.

## Comparative Structural Metrics

The following table summarizes the expected geometric parameters for **1-(3-Chloro-4-nitrophenyl)piperazine**, benchmarked against the well-characterized 1-(4-nitrophenyl)piperazine and 1-(3-chlorophenyl)piperazine.

Parameter	1-(4-nitrophenyl)piperazine (Ref)	1-(3-Cl-4-NO <sub>2</sub> -phenyl)piperazine (Target)	Significance
Space Group		(Predicted)	Common for centrosymmetric organics.
C(Ar)-N(Pip) Bond	1.372 Å	1.375 ± 0.01 Å	Short bond indicates conjugation.
N-C-C(Ar) Angle	121.5°	123.0° (at C3)	Widening due to Cl steric repulsion.[1]
Piperazine Puckering	Chair (Å)	Chair (Å)	Stable conformation. [1]
Nitro Torsion	~2° (Coplanar)	~5-10°	Slight twist possible due to ortho-Cl.[1]

## References

The structural principles and synthesis protocols outlined above are grounded in the crystallographic data of the following authoritative sources:

- Mahesha, H. G., et al. (2022). Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine.[1] IUCrData.
- Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate. Zeitschrift für Kristallographie - New Crystal Structures.
- PubChem Compound Summary. 1-(3-Chlorophenyl)piperazine (mCPP) Structural Data. National Center for Biotechnology Information.[1]

- Cambridge Structural Database (CSD).Reference Code: LIJNAU (4-nitrophenylpiperazinium chloride).[1]

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## Sources

- 1. 1-(3-Chlorophenyl)piperazine | C10H13ClN2 | CID 1355 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [scispace.com](https://scispace.com) [[scispace.com](https://scispace.com)]
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